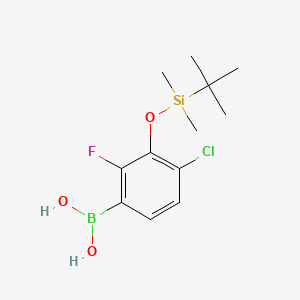

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

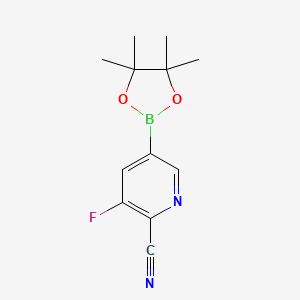

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a white to off-white powder or crystals . It is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C12H21BO3Si . The InChI key is RDQWADDNQONTLB-UHFFFAOYSA-N . Unfortunately, the search results do not provide further details about the molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.19 . It has a melting point of 86-91 °C (lit.) . The predicted boiling point is 330.3±44.0 °C and the predicted density is 1.01±0.1 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a specialized chemical compound used in various synthetic processes. It is closely related to other phenylboronic acids and derivatives, which serve as key intermediates in the synthesis of complex molecules. For instance, phenylboronic acids are integral to the Suzuki–Miyaura cross-coupling reaction, a prominent method in organic chemistry for forming carbon-carbon bonds. This reaction is widely utilized in the creation of pharmaceuticals, agrochemicals, and organic materials. The ability of these compounds to participate in cross-coupling reactions underscores their importance in drug discovery and material science research (Lee, Schmink, & Berritt, 2020).

Furthermore, phenylboronic acid derivatives have been used in the synthesis of thiophene derivatives via the palladium-catalyzed Suzuki cross-coupling reaction. This method offers a controlled way to introduce various substituents, significantly influencing the electronic properties of the resulting compounds. These thiophene derivatives show potential for various applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Antimicrobial Activities

Some phenylboronic acids exhibit significant antimicrobial activities. For instance, certain fluoro-2-formylphenylboronic acids have demonstrated effectiveness against a range of fungal strains. The tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles and the position of the fluorine substituent are crucial factors in their observed activity. This highlights the potential of these compounds in developing new antifungal agents (Borys et al., 2019).

Bioactive Boron Compounds

The study of bioactive boron compounds, especially those containing fluorine, is an expanding field in pharmaceutical chemistry. These compounds are known for their ability to form stable dative bonds with nucleophiles due to the electrophilic nature of the boron atom. This characteristic enables the creation of boron-containing pharmaceuticals, such as bortezomib and Tavaborole, used for treating various medical conditions. The incorporation of fluorine into these molecules is a strategic approach to enhance their bioactivity and efficacy (Zhu et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJYVSNUMFICIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClFO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681696 |

Source

|

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256354-94-5 |

Source

|

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)

![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)

![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid](/img/structure/B596965.png)

![4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B596970.png)